molecular formula C25H28N2O6 B14089713 1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089713
M. Wt: 452.5 g/mol
InChI Key: HFPULAWDVGDOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, typically starting with the preparation of the chromeno-pyrrole core. This can be achieved through a series of condensation and cyclization reactions. The introduction of the dimethoxyphenyl and dimethylamino propyl groups is usually accomplished through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

  • 1-(2-Methoxyphenyl)-3,3-dimethyl-1,3-dihydroisobenzofuran-1-ylium perchlorate
  • 5,7-Dimethyl-2-phenyl-(1,3,4)oxadiazolo(3,2-a)pyrimidin-4-ylium perchlorate
  • 5,7-Dimethyl-2,3-diphenyl-thiazolo(3,2-a)pyrimidin-4-ylium perchlorate

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of methoxy groups and the chromeno-pyrrole core, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O6/c1-26(2)12-7-13-27-21(17-8-6-9-18(31-4)23(17)32-5)20-22(28)16-11-10-15(30-3)14-19(16)33-24(20)25(27)29/h6,8-11,14,21H,7,12-13H2,1-5H3

InChI Key

HFPULAWDVGDOKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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